molecular formula C8H6BrNO3 B1376124 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid CAS No. 1211597-12-4

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B1376124
CAS No.: 1211597-12-4
M. Wt: 244.04 g/mol
InChI Key: BLPKVWYMVJLHDW-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is a benzoxazole-based building block designed for research and development applications. This compound integrates a carboxylic acid functional group, known for its versatility in synthetic transformations , with a brominated dihydrobenzoxazole core, making it a valuable intermediate in medicinal chemistry and organic synthesis. The benzoxazole scaffold is a privileged structure in drug discovery, often utilized in the synthesis of compounds with diverse biological activities. The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . The carboxylic acid group allows for further derivatization, including the formation of amides or esters, which is a common strategy in probe and drug candidate optimization . This product is specifically offered for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPKVWYMVJLHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856256
Record name 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211597-12-4
Record name 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid typically involves the bromination of 2,3-dihydrobenzo[d]oxazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzo[d]oxazole derivatives, oxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzoxazole derivatives, including 7-bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, its ability to interact with DNA and inhibit topoisomerase enzymes has been highlighted as a mechanism for its anticancer effects .

Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been explored to improve the performance of materials used in electronics and coatings .

Fluorescent Probes
this compound has also been studied as a fluorescent probe for biological imaging. Its unique fluorescence properties allow for the visualization of cellular processes, making it a valuable tool in cellular biology research .

Research Tool

Chemical Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various heterocyclic compounds. Its bromine substituent allows for further functionalization, making it a versatile building block in drug discovery .

Analytical Chemistry
The compound's distinct chemical properties make it suitable for use in analytical methods such as HPLC and mass spectrometry. Researchers utilize it to develop new analytical techniques for detecting and quantifying other compounds in complex mixtures .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus .
Investigation of Anticancer PropertiesMedicinal ChemistryInduced apoptosis in cancer cell lines; potential mechanism involves topoisomerase inhibition .
Neuroprotective Effects StudyMedicinal ChemistryReduced oxidative stress markers in neuronal cells; potential therapeutic implications for neurodegenerative diseases .
Polymer Synthesis ResearchMaterial ScienceEnhanced thermal stability in polymer composites when incorporating this compound .
Development of Fluorescent ProbesResearch ToolEffective for cellular imaging due to unique fluorescence characteristics .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
  • Structure : Contains a 1,4-dioxine ring (two oxygen atoms) fused to a benzene ring, with bromine at position 7 and carboxylic acid at position 4.
  • This increases hydrophilicity but decreases metabolic stability due to reduced aromaticity. Purity >98% is reported for commercial samples .
  • Applications : Likely used in drug discovery for CNS targets, given structural similarities to benzodioxane-derived pharmaceuticals.
7-Bromobenzo[d]isothiazole-3-carboxylic acid
  • Structure : Features an isothiazole ring (sulfur and nitrogen) fused to benzene, with bromine at position 7 and carboxylic acid at position 3.
  • Key Differences : The sulfur atom enhances lipophilicity (XLogP3 = 2.9) and may improve membrane permeability compared to the oxazole analog. Molecular weight = 258.09 g/mol .
  • Applications: Potential use in antimicrobial agents, leveraging sulfur’s role in thiol-mediated interactions.

Substituent Position Variations

7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • Structure: Fused cyclopentaquinoline system with bromine at position 7 and carboxylic acid at position 7.
  • Key Differences: Extended aromaticity from the quinoline system enhances planarity, favoring π-π stacking in protein binding. Molecular weight = 292.13 g/mol .
  • Applications: Likely utilized in kinase inhibitor development due to quinoline’s affinity for ATP-binding pockets.
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
  • Structure : Dihydrobenzofuran core with bromine at position 5 and a carbaldehyde group at position 6.
  • Melting point = 94–95°C .
  • Applications : Intermediate for synthesizing Schiff bases or heterocyclic amines.

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Purity (Commercial) Notable Properties
7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid Benzo[d]oxazole ~242 (estimated) Br (C7), COOH (C2) Not specified Moderate solubility, intermediate reactivity
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid Benzo[b][1,4]dioxine 257.08 Br (C7), COOH (C6) >98% Higher hydrophilicity
7-Bromobenzo[d]isothiazole-3-carboxylic acid Benzo[d]isothiazole 258.09 Br (C7), COOH (C3) Not specified Enhanced lipophilicity (XLogP3=2.9)
7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Cyclopenta[b]quinoline 292.13 Br (C7), COOH (C9) 98% Planar structure for protein binding

Biological Activity

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C₈H₆BrN₁O₃
  • CAS Number: 1149386-07-1
  • Molecular Weight: 232.04 g/mol

The biological activity of this compound has been linked to several mechanisms:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth by affecting the programmed cell death protein 1 (PD-1) pathway. Studies indicate that it may enhance the antitumor immune response by modulating PD-L1 expression .
  • Neuroprotective Effects : In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from amyloid-beta (Aβ) induced toxicity. This is achieved by reducing hyperphosphorylation of tau proteins and modulating critical signaling pathways such as Akt/GSK-3β/NF-κB .
  • Apoptosis Induction : The compound has been associated with the induction of apoptosis in cancer cells through the regulation of Bcl-2 and Bax proteins. This balance is crucial for maintaining cell survival and death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
AntitumorIn vitro & In vivoEnhanced PD-L1 binding affinity; reduced tumor growth in mice models.
NeuroprotectionCell culture (PC12 cells)Reduced Aβ-induced apoptosis; modulation of NF-κB signaling pathway.
Apoptosis InductionWestern blot analysisDownregulation of Bcl-2 and upregulation of Bax; significant increase in apoptosis markers.

Case Study 1: Antitumor Efficacy

In a recent study, this compound was evaluated for its antitumor properties in a mouse model bearing human cancer xenografts. The results indicated a significant reduction in tumor size compared to control groups, correlating with increased PD-L1 expression and enhanced immune response markers .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of this compound against Aβ-induced neurotoxicity in PC12 cells. The findings revealed that treatment with the compound led to decreased levels of pro-apoptotic factors and increased survival rates among treated cells compared to untreated controls .

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